[2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine
Description
[2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine is a tertiary amine featuring a thiophene ring substituted at the 3-position and a dimethylaminoethylamine side chain. Its molecular formula is C₈H₁₄N₂S, with a molecular weight of 170.28 g/mol. The thiophene heterocycle confers unique electronic and steric properties, distinguishing it from purely aromatic phenyl analogs.
Properties
IUPAC Name |
N,N-dimethyl-1-thiophen-3-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-10(2)8(5-9)7-3-4-11-6-7/h3-4,6,8H,5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSSIEXZXYNSOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954575-29-2 | |
| Record name | [2-amino-1-(thiophen-3-yl)ethyl]dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine typically involves the reaction of thiophene derivatives with appropriate amines under controlled conditions. One common method involves the reaction of 3-thiophenecarboxaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride . The reaction is carried out in an organic solvent like ethanol or methanol at room temperature, followed by purification through column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, alcohols, or thiols; reactions may require catalysts or specific pH conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Pharmacological Properties
The pharmacological properties of [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine are primarily attributed to its ability to influence neurotransmitter systems and modulate enzyme activity. Research indicates that compounds containing the dimethylamino moiety exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have been shown to possess antibacterial properties, making them candidates for treating infections caused by resistant bacterial strains .
- Anticancer Activity : Studies have highlighted the potential of thiophene derivatives in oncology. For instance, certain thiophene-based compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored for its anticancer properties .
- Cardiovascular Applications : The compound may also play a role in cardiovascular therapies due to its potential effects on cGMP and cAMP pathways, which are crucial in regulating vascular tone and cardiac function. This aligns with findings that similar compounds can be used in treating heart failure and erectile dysfunction .
Synthetic Applications
The synthesis of this compound can serve as an intermediate in the production of more complex pharmaceutical agents. Its structure allows for further modifications that can enhance bioactivity or target specificity. For example:
- Building Block for Drug Development : As a versatile building block, this compound can be utilized in the synthesis of novel heterocyclic compounds that may exhibit improved pharmacological profiles .
Case Studies and Research Findings
Several studies have documented the synthesis and application of thiophene derivatives, including this compound:
Mechanism of Action
The mechanism of action of [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target and the compound’s binding affinity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
Key structural analogs differ in the aryl/heteroaryl group, substituent positions, and amine functionalization. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations :
- Thiophene vs.
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃, -Cl) increase molecular weight and lipophilicity, impacting solubility and membrane permeability .
- Positional Isomerism: Thiophen-3-yl vs. thiophen-2-yl substituents alter steric interactions. For example, in (E)-3-dimethylamino-1-(2-thienyl)prop-2-en-1-one, the 2-positioned thiophene creates a planar conformation with a dihedral angle of 2.92° between the ring and the enone system, favoring coordination chemistry .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physical Comparisons
Key Insights :
- logP Trends : Thiophene-containing compounds exhibit lower logP than phenyl analogs with electron-withdrawing substituents, suggesting better aqueous solubility .
- Bioactivity : Dimethylamine groups are common in CNS drugs (e.g., venlafaxine analogs in ), facilitating blood-brain barrier penetration. Thiophene’s electronic profile may reduce off-target interactions compared to phenyl rings .
Biological Activity
[2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine is a compound featuring a thiophene ring, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure
The molecular structure of this compound is characterized by:
- An amino group ()
- A thiophene ring
- A dimethylamine group ()
This unique combination of functional groups contributes to its biological properties.
The compound's mechanism of action involves interaction with various biological targets, including:
- Receptors : It may bind to neurotransmitter receptors, influencing neuronal signaling.
- Enzymes : The compound can modulate enzyme activity, impacting metabolic pathways.
Research indicates that the specific pathways activated depend on the cellular context and the presence of other interacting molecules .
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines, including those derived from breast and leukemia cancers. The mechanism appears to involve modulation of apoptotic pathways, leading to increased expression of pro-apoptotic factors such as p53 .
Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of several thiophene derivatives, including this compound. Results showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL. This suggests potential for development as an antibacterial agent .
Study 2: Anticancer Activity
In a separate investigation, this compound was tested against human leukemia cell lines. The compound demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity. Flow cytometry analysis confirmed that the compound induced cell cycle arrest and apoptosis in treated cells .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µM) | Mechanism of Action | Notable Activity |
|---|---|---|---|
| This compound | 15 | Apoptosis induction | Anticancer |
| 3,4-Dimethoxyphenethylamine | 20 | Receptor modulation | Antimicrobial |
| 5-Arylidene-2-thioxoimidazolidin-4-one | 10 | Enzyme inhibition | Antitumor |
Q & A
Q. Table 1: Comparative Synthesis Strategies
| Method | Reagents/Conditions | Catalyst/Solvent | Key Considerations |
|---|---|---|---|
| Formic acid-formaldehyde | Reflux in 1,4-dioxane:water | None | High purity, slow reaction |
| Phase Transfer Catalysis | PEG-400 or Aliquate-336 | Biphasic system | Faster kinetics, scalable |
| Reductive Amination | BDMS or AlCl₃-NaBH₄ in THF | THF, Et₃N | Requires inert atmosphere |
Q. Table 2: Predicted Reactivity Hotspots
| Site | Reactivity Type | Predicted ΔG (kcal/mol) |
|---|---|---|
| Thiophene C2 | Electrophilic substitution | -15.2 (Bromination) |
| Amino N | Nucleophilic alkylation | -8.7 (with MeI) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
